![molecular formula C14H21N5O3 B2558868 Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate CAS No. 2034155-36-5](/img/structure/B2558868.png)
Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of N-Boc piperazine derivatives as building blocks or intermediates . The synthesis of products like 9.40 and 9.42 involves the use of corresponding Cbz-protected piperazinones . After cyclization, the protecting group is removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization and hydrogenation . The cyclization process forms the core structure of the compound, and the hydrogenation step is used to remove the protecting group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate has a melting point of 105-108 °C .Scientific Research Applications
Antibacterial Activity
Compounds with a similar structure, such as triazolo [4,3-a]pyrazine derivatives, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antimicrobial Agents
The urgent need to develop new antimicrobial agents with excellent antibacterial activity has led to the synthesis of a series of novel triazolo [4,3-a]pyrazine derivatives . These compounds have shown potential in addressing the challenge of infectious diseases .
Energetic Materials
Compounds with a similar structure, such as [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials, have been synthesized effectively . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Heat-Resistant Explosives
Some [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials have shown significant potential as heat-resistant explosives . They have excellent thermal stability and very good calculated detonation performance .
Primary Explosives
Certain [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .
Anti-Tumor Activity
Compounds with a similar structure, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . They also possess superior c-Met kinase inhibition ability at the nanomolar level .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit c-met kinase at the nanomolar level .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial activities , suggesting that they may interfere with bacterial growth and replication pathways.
Result of Action
Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines .
Future Directions
The future directions for research on “Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate” and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
tert-butyl N-[2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-5-21-12-11-18-17-10(19(11)9-8-15-12)6-7-16-13(20)22-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZZGUGGKBIDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate |
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